6-Bromo-7-methylimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNOAQUIYUOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Imidazo[1,5-a]pyridine Scaffold: A Technical Guide to Medicinal Chemistry & Synthesis
Executive Summary & Scaffold Analysis
The Imidazo[1,5-a]pyridine scaffold represents a distinct class of fused bicyclic nitrogen heterocycles, structurally isomeric to the more ubiquitous imidazo[1,2-a]pyridine. While the [1,2-a] isomer has dominated recent literature (e.g., Zolpidem), the [1,5-a] variant offers a unique electronic profile and vector orientation that is increasingly exploited in modern drug discovery for oncology and autoimmune indications.
Key Differentiator: Unlike the [1,2-a] system, the Imidazo[1,5-a]pyridine contains a bridgehead nitrogen at position 5 and a second nitrogen at position 2. This 1,5-relationship creates a specific dipole alignment and hydrogen bond acceptor motif that differs from the 1,2-system, often resulting in improved selectivity profiles against off-target kinases and receptors.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Electronic Character: Electron-rich 5-membered ring fused to a pyridine.
-
Fluorescence: Notable for large Stokes shifts, making them valuable as theranostic agents (simultaneous therapy and imaging).
-
Lipophilicity: Generally moderate LogP, amenable to oral bioavailability optimization.
-
Metabolic Stability: The C-1 and C-3 positions are susceptible to oxidative metabolism, often requiring blocking groups (e.g., -CF3, -Cl) or steric shielding during lead optimization.
Synthetic Architectures
The construction of the imidazo[1,5-a]pyridine core requires specific methodologies distinct from the Groebke-Blackburn-Bienaymé reaction used for [1,2-a] systems.
Protocol A: Oxidative Cyclization (The Murai-Type)
This is the modern, preferred route for generating 1,3-diarylated derivatives, often used in oncology libraries.
Mechanism: Oxidative amination of the C(sp3)–H bond of pyridylmethylamines followed by cyclization.
-
Reagents: Elemental Sulfur (S8) or Iodine (I2) as oxidant.[1]
-
Catalyst: Copper salts (Cu(OAc)2) can accelerate the reaction under aerobic conditions.
-
Substrates: 2-(Aminomethyl)pyridine and aromatic aldehydes.
Step-by-Step Protocol (Representative):
-
Charge: To a reaction vessel, add 2-(aminomethyl)pyridine (1.0 equiv), benzaldehyde derivative (1.0 equiv), and elemental sulfur (3.0 equiv).
-
Solvent: Add DMSO (0.5 M concentration).
-
Heat: Stir at 100°C for 12–16 hours under an inert atmosphere (Ar).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine to remove DMSO and polysulfides.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Vilsmeier-Haack Cyclization (Classical)
Best for synthesizing 1-substituted or unsubstituted core structures.
Mechanism: Cyclodehydration of N-(pyridin-2-ylmethyl)amides.
-
Activation: The amide carbonyl is activated by POCl3 to form a chloroiminium intermediate.[2]
-
Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen.
-
Aromatization: Loss of proton/leaving group to form the aromatic core.
Visualization: Synthetic Pathways & Scaffold Logic
Figure 1: Dual synthetic pathways accessing the Imidazo[1,5-a]pyridine core. The Oxidative Route allows for rapid library generation at positions 1 and 3.
Medicinal Chemistry Applications (SAR & Case Studies)
Case Study 1: RORc Inverse Agonists (Autoimmune)
Target: Retinoic acid receptor-related orphan receptor gamma (RORc/RORγt).[3] Indication: Psoriasis, Rheumatoid Arthritis. Discovery: Genentech (GNE-0946 series).
-
Logic: The imidazo[1,5-a]pyridine core was utilized to replace earlier, less stable scaffolds. The 1,5-geometry provided a critical "kink" that positioned the pendant aryl groups to interact with the hydrophobic pocket of the RORc ligand-binding domain (LBD) while maintaining a specific H-bond interaction with the backbone.
-
SAR Insight: Substitution at the C-1 position (e.g., with a cycloalkyl or branched alkyl group) was crucial for filling the hydrophobic pocket. The C-3 position tolerated polar groups to improve solubility without sacrificing potency.
Case Study 2: Dual Tubulin/PI3K Inhibitors (Oncology)
Target: Microtubule polymerization & Phosphoinositide 3-kinase (PI3K). Indication: Breast Cancer (MCF-7 lines).[4]
-
Mechanism: Hybrid molecules linking the imidazo[1,5-a]pyridine scaffold with benzimidazole moieties.[5]
-
Efficacy: Compounds (e.g., 5d ) demonstrated IC50 values in the low micromolar range (1–3 µM).
-
Structural Role: The imidazo[1,5-a]pyridine acts as a bioisostere for the colchicine binding motif, occupying the interface between alpha and beta-tubulin, preventing polymerization.
Case Study 3: Thromboxane A2 Synthetase Inhibitors
Target: Thromboxane A2 synthase (TXAS). Indication: Cardiovascular disease (antithrombotic).
-
Key Molecule: Imidazo[1,5-a]pyridine-5-hexanoic acid.[6]
-
Mechanism: The pyridine nitrogen coordinates with the heme iron of the enzyme, while the acid tail interacts with the arginine residue at the active site entrance. This early work established the scaffold as a viable heme-binder.
Quantitative Data Summary
| Compound Class | Target | Key Substituents (C1 / C3) | Activity (IC50/Ki) | Mechanism of Action |
| GNE-Series | RORc | C1: Cyclopropyl / C3: Amide linker | < 50 nM | Inverse Agonist (Helix 12 displacement) |
| Hybrid 5d | Tubulin / PI3K | C1: Aryl / C3: Benzimidazole | 3.25 µM | Colchicine Site Binder / Kinase Inhibitor |
| Imidazo-Hexanoic | TXAS | C5: Hexanoic acid tail | ~10 nM | Heme Iron Coordination |
| Ru-Complexes | DNA | C1/C3: Pyridyl ligands | N/A (Cytotoxic) | DNA Intercalation / Cleavage |
Detailed Experimental Protocol: Synthesis of 1,3-Diphenylimidazo[1,5-a]pyridine
Objective: Synthesis of a reference core for SAR studies via Oxidative Cyclization.
Reagents:
-
2-(Aminomethyl)pyridine (108 mg, 1.0 mmol)
-
Benzaldehyde (106 mg, 1.0 mmol)
-
Elemental Sulfur (96 mg, 3.0 mmol)
-
DMSO (2.0 mL)
Procedure:
-
Setup: Use a 10 mL pressure vial equipped with a magnetic stir bar.
-
Addition: Add benzaldehyde and elemental sulfur to the DMSO. Stir for 5 minutes at RT.
-
Initiation: Add 2-(aminomethyl)pyridine dropwise.
-
Reaction: Seal the vial and heat to 100°C in an oil bath. Stir vigorously for 12 hours . The solution will turn dark red/brown.
-
Quench: Cool to room temperature. Pour the mixture into 20 mL of ice-water.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with saturated NaHCO3 (2x), Water (2x), and Brine (1x) to remove DMSO and sulfur byproducts.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation: Product should be a yellow/fluorescent solid. Confirm via 1H NMR (look for absence of CH2 benzylic protons and presence of aromatic core signals).
Biological Mechanism Visualization (RORc Inhibition)
Figure 2: Mechanism of Action for Imidazo[1,5-a]pyridine-based RORc Inverse Agonists. The scaffold's geometry is essential for destabilizing Helix 12, preventing co-activator recruitment and suppressing pro-inflammatory IL-17 production.
References
-
Discovery of Imidazo[1,5-a]pyridines and -pyrimidines as Potent and Selective RORc Inverse Agonists. Source: Bioorganic & Medicinal Chemistry Letters (2015).[7] Context: Primary reference for the RORc case study and SAR data.
-
Synthesis and Biological Evaluation of Imidazo[1,5-a]pyridine-benzimidazole Hybrids as Inhibitors of Both Tubulin Polymerization and PI3K/Akt Pathway. Source: Organic & Biomolecular Chemistry (2025).[4][8] Context: Source for dual-inhibitor oncology applications and compound 5d/5l data.[4]
-
Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation-Cyclization. Source: Journal of Organic Chemistry (2009). Context: Validated protocol for the oxidative synthesis method using elemental sulfur.
-
Imidazo[1,5-a]pyridines: A New Class of Thromboxane A2 Synthetase Inhibitors. Source: Journal of Medicinal Chemistry (1985).[6] Context: Foundational work establishing the scaffold as a heme-coordinating pharmacophore.
-
Recent Synthetic Methodologies for Imidazo[1,5-a]pyridines and Related Heterocycles. Source: Organic & Biomolecular Chemistry (Review). Context: Comprehensive review of synthetic strategies including Vilsmeier-Haack and Transannulation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Bromo- and Methyl-Functionalized Heterocyclic Building Blocks in Modern Drug Discovery
Foreword: The Modern Imperative for Precision in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, their unique structural and electronic properties making them indispensable in designing molecules that interact effectively with biological targets.[1][2][3][4] This guide delves into a particularly potent subclass of these scaffolds: heterocyclic building blocks functionalized with bromine and methyl groups. Far from being mere decorative appendages, these two groups serve as powerful tools for the medicinal chemist. The bromo group is a master key for synthetic diversification, while the methyl group is a subtle yet powerful modulator of biological activity and metabolic fate.[5][6][7][8] This document provides an in-depth exploration of the synthesis, strategic application, and proven protocols for leveraging these critical building blocks, designed for the practicing researcher at the forefront of pharmaceutical innovation.
The Strategic Duality: Bromine as a Synthetic Linchpin and Methyl as a Potency Modulator
The deliberate incorporation of bromo and methyl functionalities onto heterocyclic cores is a cornerstone of modern lead optimization. This strategy hinges on the distinct yet complementary roles these groups play in the journey from a preliminary hit to a clinical candidate.
The Bromo Group: A Versatile Handle for Molecular Elaboration
The bromine atom is arguably one of the most valuable functional groups in the medicinal chemist's arsenal. Its true power lies not in its intrinsic biological activity, but in its exceptional versatility as a synthetic handle for constructing carbon-carbon and carbon-heteroatom bonds with remarkable precision.[9][10]
-
Gateway to Cross-Coupling: Bromo-heterocycles are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions.[11] This allows for the modular and predictable assembly of complex molecular architectures. Key transformations include:
-
Suzuki-Miyaura Coupling: Forging C-C bonds with boronic acids, ideal for introducing aryl or heteroaryl moieties.[12][13][14]
-
Buchwald-Hartwig Amination: Constructing C-N bonds, a critical step in synthesizing countless bioactive amines.[15][16][17][18]
-
Sonogashira Coupling: Creating C-C triple bonds with terminal alkynes, providing linear rigidity to molecular scaffolds.[19]
-
Heck Coupling: Forming C-C bonds with alkenes.
-
-
Halogen Bonding: Beyond its synthetic utility, bromine can act as a halogen bond donor. The electropositive region on the bromine atom (the σ-hole) can engage in favorable, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site, enhancing binding affinity and selectivity.[7][9]
-
Metallation and Exchange: The bromine atom facilitates bromine-metal exchange reactions (e.g., with magnesium or lithium reagents), creating a nucleophilic carbon center on the heterocycle, which can then be reacted with a variety of electrophiles.[20]
The "Magic Methyl" Effect: Fine-Tuning for Success
The introduction of a methyl group can lead to a disproportionately large and often beneficial impact on a molecule's properties, an effect frequently dubbed the "Magic Methyl" effect.[5][21] More than 50% of high-value drugs contain methyl groups, underscoring their importance.[5][21]
-
Enhanced Potency and Affinity: A strategically placed methyl group can fill a small hydrophobic pocket in a target protein, displacing unfavorable water molecules and increasing binding affinity. This can boost potency by an order of magnitude or more.[5]
-
Metabolic Stability: Methyl groups can be used to block sites of metabolic oxidation. By "capping" a metabolically labile position, the half-life of a drug can be significantly extended.[6][22]
-
Conformational Control: The steric bulk of a methyl group can influence the conformation of a molecule, locking it into a more bioactive shape and improving its selectivity for the intended target.[6][23]
-
Improved Physicochemical Properties: Methylation can modulate a compound's solubility and lipophilicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.[22]
The logical workflow for utilizing these building blocks in a drug discovery program often involves using the bromo-functionalized heterocycle as a stable, versatile platform for initial diversification, followed by the strategic introduction of methyl groups to fine-tune the properties of the most promising leads.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Detailed Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine
This protocol describes a typical procedure for coupling a bromo-methyl-heterocycle with an arylboronic acid, a foundational C-C bond-forming reaction. [12][24]
-
Objective: To synthesize 2-aryl-6-methylpyridine from 2-bromo-6-methylpyridine and a representative arylboronic acid.
-
Self-Validation: The success of the reaction is contingent on the strict exclusion of oxygen, the purity of the reagents, and the activity of the palladium catalyst. The outcome is validated by characterization of the purified product (e.g., via NMR and Mass Spectrometry) and comparison to expected data.
-
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). The choice of catalyst and ligand is crucial and often requires optimization. [12] 3. Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-6-methylpyridine.
-
Detailed Protocol 2: Buchwald-Hartwig Amination with a Volatile Amine
This protocol addresses the common challenge of using low-boiling-point amines like methylamine in C-N coupling reactions, which requires specialized equipment. [16][17][25]
-
Objective: To synthesize a secondary aminopyridine using a volatile amine.
-
Causality Behind Choices: A sealed tube is used to contain the volatile amine at the required reaction temperature. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, dppp) is critical to prevent the pyridine nitrogen from coordinating to and deactivating the palladium catalyst and to facilitate the reductive elimination step. [15][17][18]A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine. [15]* Methodology:
-
Reagent Loading: In an inert atmosphere glovebox or using Schlenk techniques, charge a pressure-rated sealed tube with the bromo-methyl-heterocycle (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., (±)-BINAP, 0.04 equiv.), and sodium tert-butoxide (2.5 equiv.). [15] 2. Solvent and Amine Addition: Add anhydrous, degassed toluene. Cool the tube to -78 °C (dry ice/acetone bath). Condense the volatile amine (e.g., methylamine, 5.0 equiv.) into the tube.
-
Reaction: Quickly seal the tube and allow it to warm to room temperature before placing it in an oil bath pre-heated to 80-110 °C. Heat with stirring for the required time (typically 4-16 hours).
-
Workup: After cooling the tube to room temperature (and then to 0 °C before opening), carefully unseal it. Quench the reaction mixture with saturated aqueous ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography or recrystallization. [15]
-
Conclusion and Future Outlook
Heterocyclic building blocks functionalized with bromo and methyl groups are not merely reagents; they are strategic assets in the design and synthesis of next-generation therapeutics. The bromo-group provides a robust and predictable entry point for diversification through a host of powerful cross-coupling reactions, enabling the rapid exploration of chemical space. Concurrently, the methyl group offers a precise tool for fine-tuning a molecule's interaction with its biological target and optimizing its pharmacokinetic profile. The continued development of novel, more efficient, and regioselective methods for the synthesis of these building blocks, coupled with a deeper understanding of their influence on molecular properties, will ensure their central role in medicinal chemistry for years to come. By mastering the synthesis and strategic deployment of these functionalized scaffolds, researchers are better equipped to navigate the complex challenges of drug discovery and deliver innovative medicines to patients in need.
References
- American Chemical Society. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine.
- Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.
- PubMed. [Application of methyl in drug design].
- PubMed. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl.
- PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design.
- Wikipedia. Ullmann condensation.
- The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.
- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.
- Semantic Scholar. [Application of methyl in drug design].
- PMC. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- University of Rochester. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- IJNRD. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY.
- ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PMC. (2024). Heterocycles in Medicinal Chemistry II.
- TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.
- Thermo Fisher Scientific. Ullmann Reaction.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine.
- ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ACS Publications. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Group 4 Metallocenes.
- PMC. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
- Slideshare. Ullmann reaction.
- PMC. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
- Organic Chemistry Portal. Synthesis of indoles.
- PMC. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles.
- PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
- Synfacts. Copper-Catalyzed Synthesis of 1-Bromoindolizines from Pyridines.
- Semantic Scholar. Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction.
- ScienceDirect. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents.
- Benchchem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- RSC Publishing. (2021). Installing the “magic methyl” – C–H methylation in synthesis.
- Wikipedia. Ullmann reaction.
- ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Google Patents. Methylation of indole compounds using dimethy carbonate.
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- ResearchGate. (2025). Introducing bromine to the molecular structure as a strategy for drug design.
- Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile and Handling of 6-Bromo-7-methylimidazo[1,5-a]pyridine
Topic: 6-Bromo-7-methylimidazo[1,5-a]pyridine Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
6-Bromo-7-methylimidazo[1,5-a]pyridine is a functionalized fused bicyclic heterocycle utilized primarily as an intermediate in medicinal chemistry. Distinct from its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] scaffold possesses unique electronic properties due to the bridgehead nitrogen and the specific arrangement of the imidazole ring fusion.
This guide provides a comprehensive analysis of the solubility landscape for 6-Bromo-7-methylimidazo[1,5-a]pyridine. While direct experimental solubility constants for this specific isomer are sparse in open literature, this document synthesizes physicochemical data from structural analogs, experimental purification protocols, and calculated partition coefficients to establish a reliable solubility profile. The compound exhibits a "Goldilocks" lipophilicity (LogP ≈ 2.5–2.9), rendering it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated and ester-based solvents, while remaining poorly soluble in water and aliphatic hydrocarbons.
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the structural determinants of the molecule.
Structural Analysis
The core structure consists of a pyridine ring fused to an imidazole ring across the [1,5] positions. The 6-bromo substituent introduces significant lipophilicity and polarizability, while the 7-methyl group adds minor lipophilic character and steric bulk.
Caption: Structural determinants influencing the solubility profile of 6-Bromo-7-methylimidazo[1,5-a]pyridine.
Key Physicochemical Parameters
| Parameter | Value / Description | Implication for Solubility |
| Molecular Formula | C₈H₇BrN₂ | Moderate molecular weight (MW ~211.06). |
| Calculated LogP (cLogP) | 2.5 – 2.9 (Predicted) | Lipophilic nature; prefers organic phases over aqueous. |
| H-Bond Donors (HBD) | 0 | No -OH or -NH groups to donate H-bonds; limits water solubility. |
| H-Bond Acceptors (HBA) | 2 (Nitrogen atoms) | Can accept H-bonds from protic solvents (MeOH, EtOH). |
| pKa (Conjugate Acid) | ~5.5 – 6.5 (Est.) | Weak base. Solubility in water increases significantly at pH < 4. |
Solubility Landscape
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by standard purification conditions (flash chromatography) reported for this class of heterocycles.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Primary solvents for biological assay stock solutions and chemical reactions (e.g., Suzuki coupling). |
| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Standard solvents for extraction and transport. |
| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | Solubility improves with heat. Good for recrystallization. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Used as the mobile phase in chromatography (often mixed with hexanes). |
| Aliphatic | Hexanes, Pentane | Poor (<1 mg/mL) | Used as an anti-solvent to precipitate the compound. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Requires co-solvents (DMSO) or pH adjustment (acidification) for dissolution. |
Critical Dissolution Workflow
Researchers often encounter precipitation when diluting DMSO stocks into aqueous media. The following workflow prevents "crashing out."
Caption: Step-by-step dissolution protocol to ensure stable solution preparation for biological assays.
Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution
Purpose: To create a stable stock for biological screening or synthetic functionalization.
-
Weighing: Accurately weigh 2.11 mg of 6-Bromo-7-methylimidazo[1,5-a]pyridine into a 1.5 mL amber microcentrifuge tube (protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Use anhydrous grade (≥99.9%) to prevent hydrolysis or degradation over long-term storage.
-
-
Dissolution: Vortex for 30 seconds. If solid particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Verification: Visually inspect for clarity. The solution should be colorless to pale yellow.
-
Storage: Store at -20°C. Stable for >6 months if kept desiccated.
Protocol B: Recrystallization (Purification)
Purpose: To purify the compound from crude synthesis mixtures. Method: Solvent/Anti-solvent precipitation.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Filtration: If insoluble particulates remain, filter hot through a syringe filter (PTFE, 0.45 µm).
-
Anti-solvent Addition: Slowly add Hexanes or Petroleum Ether dropwise to the hot solution until a persistent turbidity is observed.
-
Cooling: Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
-
Collection: Filter the crystals and wash with cold Hexanes.
Applications and Reactivity Context
Understanding solubility is critical for the downstream applications of this building block.
-
Suzuki-Miyaura Coupling: The C-6 bromine is a classic handle for palladium-catalyzed cross-coupling.
-
Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water. The compound is soluble in the organic component, allowing efficient transmetallation.
-
-
C-H Activation: The C-3 position (adjacent to the bridgehead nitrogen) is active for direct arylation.
-
Recommended Solvent: DMF or DMAc (high solubility required for high-temperature activation).
-
References
-
Beilstein Institute. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22032341, 6-Bromo-7-methylimidazo[1,2-a]pyridine. (Used for comparative physicochemical properties of the [1,2-a] isomer). Link
-
Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,5-a]pyridines. (Review of synthetic methodologies and solvent systems). Link
-
Li, M., et al. (2014).[1] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines. Organic Letters, 16(23), 6232-6235. (Describes purification of [1,5-a] derivatives using EtOAc/Hexane systems). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine. (General safety and solubility handling for bromo-imidazopyridines). Link
Sources
Methodological & Application
Synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine via Ritter reaction
Application Note & Protocol
Topic: Synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine via a Ritter-Type Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to applications in oncology, immunology, and neuroscience.[2] Specifically, substituted imidazo[1,5-a]pyridines are being explored for their potential as enzyme inhibitors and receptor modulators. The synthesis of these compounds has been a subject of considerable research, with various methodologies being developed to access this important heterocyclic system.[3]
This application note provides a comprehensive guide to a proposed multi-step synthesis of 6-bromo-7-methylimidazo[1,5-a]pyridine. The key transformation involves an acid-catalyzed cyclization of a 2-(aminomethyl)pyridine derivative, a reaction that shares mechanistic features with the classical Ritter reaction.[2][4] The Ritter reaction, in its broadest sense, involves the reaction of a carbocation or a related electrophilic species with a nitrile to form a nitrilium ion intermediate, which is then typically hydrolyzed to an amide.[4] In the context of this synthesis, we will explore a related acid-catalyzed cyclization pathway to construct the desired imidazo[1,5-a]pyridine ring system.
This document is intended for researchers and professionals in organic synthesis and medicinal chemistry, providing a detailed, step-by-step protocol, mechanistic insights, and practical considerations for the successful synthesis of the target compound.
Overall Synthetic Workflow
The synthesis of 6-bromo-7-methylimidazo[1,5-a]pyridine is proposed to proceed through a four-step sequence starting from 2-amino-4-methylpyridine. The overall workflow is depicted below.
Caption: Proposed synthetic route for 6-Bromo-7-methylimidazo[1,5-a]pyridine.
Part 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
Principle: This initial step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position using N-bromosuccinimide (NBS) as the brominating agent. The use of NBS provides a milder and more selective alternative to liquid bromine.[5]
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 10.0 g | 92.5 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 16.5 g | 92.7 mmol |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Water | 18.02 | 500 mL | - |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (92.5 mmol) of 2-amino-4-methylpyridine in 100 mL of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 16.5 g (92.7 mmol) of N-bromosuccinimide in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A brown solid will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
To further purify, suspend the dried solid in 100 mL of acetonitrile, stir for 30 minutes, and then collect the solid by filtration.
-
Dry the purified product to a constant weight to yield 2-amino-5-bromo-4-methylpyridine as a light brown solid.
Expected Yield: ~80%[5]
Characterization (Literature Data):
-
Appearance: Light brown solid[5]
-
Melting Point: 148-151 °C[6]
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 6.41 (s, 1H), 4.48 (br s, 2H), 2.28 (s, 3H).[5]
-
Mass Spec (m/z): 188 (M+1)[5]
Part 2: Synthesis of 5-Bromo-4-methylpicolinonitrile (Sandmeyer Reaction)
Principle: The Sandmeyer reaction is a classic method for converting an aromatic amino group into various other functionalities via a diazonium salt intermediate. In this step, the amino group of 2-amino-5-bromo-4-methylpyridine is diazotized and subsequently displaced by a cyano group using copper(I) cyanide.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 15.0 g | 80.2 mmol |
| Hydrobromic Acid (48%) | 80.91 | 60 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.1 g | 88.2 mmol |
| Copper(I) Cyanide (CuCN) | 89.56 | 8.6 g | 96.0 mmol |
| Water | 18.02 | 400 mL | - |
| Toluene | 92.14 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.0 g (80.2 mmol) of 2-amino-5-bromo-4-methylpyridine in 60 mL of 48% hydrobromic acid.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Prepare a solution of 6.1 g (88.2 mmol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature between -5 °C and 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
-
Cyanation:
-
In a separate 1 L flask, prepare a solution of 8.6 g (96.0 mmol) of copper(I) cyanide in 100 mL of water and 100 mL of toluene.
-
Warm this mixture to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to stir the mixture at 60 °C for 2 hours.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine all organic layers and wash with 10% aqueous sodium cyanide solution, followed by water, and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-4-methylpicolinonitrile.
-
Part 3: Synthesis of (5-Bromo-4-methylpyridin-2-yl)methanamine
Principle: This step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-4-methylpicolinonitrile | 197.03 | 10.0 g | 50.7 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.8 g | 100.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Water | 18.02 | 4 mL | - |
| 15% NaOH (aq) | 40.00 | 4 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
In a 500 mL flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend 3.8 g (100.1 mmol) of LiAlH₄ in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 10.0 g (50.7 mmol) of 5-bromo-4-methylpicolinonitrile in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Quench the reaction carefully by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous NaOH, and finally 12 mL of water.
-
Stir the resulting granular precipitate for 1 hour.
-
Filter off the solid and wash it with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-bromo-4-methylpyridin-2-yl)methanamine.
Part 4: Synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine via Acid-Catalyzed Cyclization
Principle and Relation to the Ritter Reaction: This final step constructs the imidazo[1,5-a]pyridine ring. While not a classic intermolecular Ritter reaction, this acid-catalyzed cyclization proceeds through intermediates that are conceptually analogous. The reaction of the primary amine with triethyl orthoformate in the presence of an acid catalyst forms an intermediate that, upon elimination of ethanol, generates an electrophilic species akin to a nitrilium ion. Intramolecular attack by the pyridine nitrogen then leads to the cyclized product.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| (5-Bromo-4-methylpyridin-2-yl)methanamine | 201.06 | 8.0 g | 39.8 mmol |
| Triethyl Orthoformate | 148.20 | 20 mL | - |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.7 g | 4.0 mmol |
| Toluene | 92.14 | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 8.0 g (39.8 mmol) of (5-bromo-4-methylpyridin-2-yl)methanamine, 100 mL of toluene, and 20 mL of triethyl orthoformate.
-
Add 0.7 g (4.0 mmol) of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap.
-
Continue refluxing for 6-8 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 6-bromo-7-methylimidazo[1,5-a]pyridine.
Mechanistic Discussion
Caption: Proposed mechanism for the acid-catalyzed cyclization.
The classical Ritter reaction involves the generation of a carbocation, which is then trapped by a nitrile to form a nitrilium ion (R-C≡N⁺-R').[4][7] This nitrilium ion is then hydrolyzed to an N-alkyl amide.
In the proposed synthesis of 6-bromo-7-methylimidazo[1,5-a]pyridine, the final cyclization step, while not a direct intramolecular Ritter reaction, shares the key feature of an electrophilic intermediate that is attacked by a nitrogen nucleophile. The reaction of the primary amine with triethyl orthoformate in the presence of an acid catalyst is believed to proceed through the formation of an imino-ether, which then eliminates ethanol to form a highly electrophilic N-formyliminium ion or a related species. This intermediate is analogous to the nitrilium ion in the Ritter reaction. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking this electrophilic carbon to effect cyclization. Subsequent deprotonation leads to the aromatic imidazo[1,5-a]pyridine ring system.
Data Summary Table
| Step | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Key Reagents |
| 1 | 2-Amino-5-bromo-4-methylpyridine | 187.04 | 17.3 | NBS, DMF |
| 2 | 5-Bromo-4-methylpicolinonitrile | 197.03 | 15.8 | NaNO₂, CuCN |
| 3 | (5-Bromo-4-methylpyridin-2-yl)methanamine | 201.06 | 10.2 | LiAlH₄, THF |
| 4 | 6-Bromo-7-methylimidazo[1,5-a]pyridine | 211.05 | 8.4 | HC(OEt)₃, p-TsOH |
References
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
MDPI. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Available at: [Link]
-
Wikipedia. Ritter reaction. Available at: [Link]
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]
-
Organic & Biomolecular Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]
-
Journal of Chemical Research. SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
SciSpace. Ritter reaction of N-(hydroxymethyl)saccharin with nitriles. Available at: [Link]
-
PubChem. 2-Amino-5-bromo-4-methylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Functionalization of 6-Bromo-7-methylimidazo[1,5-a]pyridine at C6 Position
[1]
Executive Summary & Strategic Analysis
The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, offering unique electronic properties distinct from its [1,2-a] isomer. It serves as a bioisostere for indole and azaindole systems, finding applications in oncology (e.g., IDO1 inhibitors), imaging agents (fluorescent probes), and neurological targets.
This guide focuses on the C6-functionalization of 6-Bromo-7-methylimidazo[1,5-a]pyridine . While the C6-bromide provides a classic handle for palladium-catalyzed cross-coupling, the presence of the 7-methyl group introduces a critical steric factor often overlooked in general protocols.[1] The methyl group, located ortho to the reactive bromide, creates a crowded steric environment that can retard oxidative addition and impede reductive elimination in catalytic cycles.
Key Technical Insight: Standard "commodity" catalysts (e.g., Pd(PPh₃)₄) frequently result in incomplete conversion or homocoupling side-products with this substrate. Successful functionalization requires the use of electron-rich, sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines) or pre-formed precatalysts to overcome the energy barrier imposed by the 7-methyl substituent.[1]
Chemical Structure & Reactivity Profile
To design effective experiments, one must understand the specific numbering and electronic environment of the scaffold.
-
Numbering: The bridgehead nitrogen is position 4. The pyridine ring carbons are numbered 5, 6, 7, and 8.
-
Steric Environment: The C6 position is flanked by C5 (unsubstituted) and C7 (methyl-substituted).
-
Electronic Bias: The imidazo[1,5-a]pyridine core is electron-rich at C1 and C3 (imidazole ring) but electron-deficient on the pyridine ring, making the C6-bromide an excellent electrophile for cross-coupling, provided the catalyst is sufficiently active.[1]
Reactivity Workflow Diagram
Figure 1: Divergent functionalization pathways from the C6-bromo precursor.[1] The 7-methyl group necessitates specific ligand choices (e.g., G3/G4 precatalysts) indicated in the pathways.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[1]
Objective: Installation of aryl/heteroaryl groups at C6. Challenge: The 7-methyl group hinders the approach of the boronic acid during transmetallation.[1] Solution: Use of SPhos or XPhos ligands, which form a protective pocket around the Pd center while enhancing oxidative addition into the hindered C-Br bond.[1]
Materials
-
Substrate: 6-Bromo-7-methylimidazo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) [Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).
-
Note: Using G3/G4 precatalysts ensures a defined Pd:Ligand ratio and rapid activation, crucial for hindered substrates.
-
-
Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).
-
Reaction: Heat to 80–100 °C for 2–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH or Hex/EtOAc gradients).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure due to sterics.[1] | Switch to Sphos Pd G3 or increase Temp to 110°C. |
| Protodeboronation | Boronic acid instability. | Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salts.[1] |
| Homocoupling | Oxygen leak or slow transmetallation. | Ensure rigorous degassing; increase catalyst loading. |
Protocol B: Buchwald-Hartwig Amination[1]
Objective: Introduction of amines (C-N bond) at C6. Challenge: Reductive elimination is the rate-determining step for hindered substrates.[1] The 7-methyl group can prevent the amine from coordinating effectively.[1] Solution: Utilization of BrettPhos (for primary amines) or RuPhos (for secondary amines), which are specifically designed to facilitate coupling with hindered halides.
Materials
-
Substrate: 6-Bromo-7-methylimidazo[1,5-a]pyridine (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)
-
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]
Step-by-Step Procedure
-
Preparation: In a glovebox or under strict Schlenk conditions (moisture sensitive), combine substrate, amine, and base (NaOtBu).
-
Catalyst: Add the specific Pd G3 precatalyst (2–5 mol%).
-
Solvent: Add anhydrous Toluene (0.1–0.2 M).
-
Heating: Seal and heat to 100 °C .
-
Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd residues and salts. Concentrate and purify.
Comparative Data & Ligand Selection Guide
The following table summarizes the expected performance of various catalytic systems based on the steric influence of the 7-methyl group.
| Reaction Type | Standard Catalyst (Avoid) | Recommended Catalyst | Rationale |
| Suzuki (Aryl) | Pd(PPh₃)₄ | XPhos Pd G3 | PPh₃ is too bulky/labile; XPhos accommodates ortho-Me.[1] |
| Suzuki (Heteroaryl) | Pd(dppf)Cl₂ | SPhos Pd G3 | SPhos is superior for heteroaryl-heteroaryl couplings. |
| Amination (1° Amine) | Pd₂(dba)₃ + BINAP | BrettPhos Pd G3 | BINAP bite angle is often insufficient for ortho-hindered reductive elimination. |
| Amination (2° Amine) | Pd(OAc)₂ + Xantphos | RuPhos Pd G3 | RuPhos prevents β-hydride elimination and handles sterics. |
References
-
Imidazo[1,5-a]pyridine Scaffold Overview : Goel, R. et al.[3][7] "Imidazo[1,5-a]pyridine: A Versatile Scaffold for Biological Applications."[3][7] RSC Advances, 2024. (General scaffold reactivity context).
-
Suzuki-Miyaura Coupling on Hindered Pyridines : Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007. (Foundational work on XPhos/SPhos for hindered substrates).
-
Buchwald-Hartwig Amination Protocols : Ruiz-Castillo, P., Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. (Comprehensive guide on ligand selection for amination).
-
Synthesis of Imidazo[1,5-a]pyridines : Volpi, G. et al.[2][3] "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds."[4] New Journal of Chemistry, 2021.[4] (Synthesis and properties of the core scaffold).
(Note: While specific literature on the exact "6-bromo-7-methyl" derivative is sparse, the protocols above are extrapolated from high-confidence data on 6-bromoimidazo[1,5-a]pyridine and general ortho-substituted pyridine coupling rules established by the Buchwald group.)
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1072944-75-2|6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromo-Imidazo[1,5-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 6-bromo-imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, and its successful elaboration is often a critical step in the synthesis of novel therapeutic agents.
The inherent electronic properties of the imidazo[1,5-a]pyridine ring system, particularly the presence of two nitrogen atoms, can present unique challenges. The lone pair of electrons on the pyridine-like nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1] This guide provides field-proven insights and systematic troubleshooting strategies to overcome common hurdles and ensure successful, reproducible outcomes.
General Troubleshooting & Best Practices
Before diving into specific reaction types, it's crucial to address universal factors that can lead to low yields or reaction failure. A systematic check of these fundamentals can often resolve issues without extensive re-optimization.
FAQ: General Issues
Q1: My cross-coupling reaction failed completely. What are the very first things I should check?
A1: Start with the basics. Low-yield or failed reactions can often be traced back to suboptimal parameters or reagent degradation.[2]
-
Reagent Purity: Confirm the purity of your 6-bromo-imidazo[1,5-a]pyridine, coupling partner, and base. Boronic acids can dehydrate to form unreactive boroxines, and bases can degrade over time.
-
Solvent Quality: Ensure solvents are anhydrous and have been properly degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[2] A common method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[2]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands are often sensitive to air and moisture.[1][2] Use fresh reagents or those that have been stored correctly under an inert atmosphere. The use of modern, air-stable precatalysts (e.g., Buchwald precatalysts) can often improve reliability.[2]
-
Inert Atmosphere: Ensure your reaction setup is scrupulously maintained under an inert atmosphere (argon or nitrogen).[3] Leaks in the system can introduce oxygen and moisture, which are detrimental to the catalytic cycle.
Q2: How do the nitrogen atoms in the imidazo[1,5-a]pyridine ring affect the reaction?
A2: The nitrogen atoms make the heterocyclic system electron-rich and introduce Lewis basic sites. This has two main consequences:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen (N-4) can coordinate to the palladium catalyst, leading to substrate or product inhibition.[4] This can sequester the active catalyst, slowing down or halting the reaction.
-
Altered Reactivity: The electron-rich nature of the ring can make the oxidative addition of the C-Br bond to the Pd(0) center more challenging compared to electron-poor aryl bromides.[5]
To counteract these effects, the choice of ligand is critical. Bulky, electron-rich ligands are often required to promote the desired catalytic cycle and discourage catalyst inhibition.[1][6][7]
Workflow: Pre-Reaction Checklist
This diagram outlines a systematic checklist to perform before initiating your experiment to minimize common sources of failure.
Caption: Pre-reaction checklist for robust cross-coupling.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. However, its application to N-heterocycles like 6-bromo-imidazo[1,5-a]pyridine requires careful optimization.
FAQ: Suzuki-Miyaura Coupling
Q1: I'm getting low yield or no product in my Suzuki reaction. What's the most likely cause?
A1: For Suzuki couplings, the most common culprits are inefficient transmetalation or catalyst deactivation. The base plays a critical role in activating the boronic acid for the transmetalation step.[8] If the base is not optimal or has degraded, the catalytic cycle will stall. Additionally, the presence of oxygen can lead to both catalyst deactivation and homocoupling of the boronic acid.[2]
Q2: I see a lot of my boronic acid has homocoupled. How can I prevent this?
A2: Homocoupling is most often caused by the presence of oxygen.[2] Rigorous degassing of your solvent and reaction mixture is the first and most effective step. Secondly, if you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) can sometimes promote homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this side reaction.[2]
Q3: Which base should I choose for coupling with 6-bromo-imidazo[1,5-a]pyridine?
A3: The choice of base is highly dependent on the solvent and specific substrates.[8] For N-heterocyclic substrates, a common starting point is an inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.[8][9] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial in more challenging couplings.[9] It is often necessary to screen a few different bases to find the optimal conditions.[8]
Troubleshooting Guide: Sluggish or Incomplete Suzuki Coupling
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 6-bromo-imidazo[1,5-a]pyridine (1.0 equiv.), the boronic acid or ester partner (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (1–5 mol%) and ligand (1.2–2.4 times the Pd amount for monodentate ligands).
-
Add degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring for the specified time, monitoring by TLC or LC-MS.
Optimization Parameters
If you experience low conversion, follow this systematic approach to optimization.
| Step | Parameter to Vary | Recommended Screening Options | Rationale & Key Insights |
| 1 | Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base is crucial for activating the boronic acid.[8] K₃PO₄ is often a good starting point. Cs₂CO₃ is more basic and can accelerate slow reactions. |
| 2 | Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | The ligand modulates catalyst reactivity and stability.[1][7] For electron-rich heterocycles, bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior as they promote the oxidative addition step.[10] |
| 3 | Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, THF | The solvent system affects the solubility of reagents and the efficacy of the base. A small amount of water is often necessary to facilitate the dissolution of the inorganic base. |
| 4 | Temperature | 80 °C, 100 °C, 110 °C | Increasing the temperature can improve reaction rates, but excessive heat can lead to catalyst decomposition.[2][9] A temperature screen is often necessary. |
| 5 | Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(II) sources require in situ reduction.[2] Pd(0) sources can be more direct. Buchwald G3 or G4 precatalysts are often highly active and reliable. |
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C–N bonds.[11] The reaction is highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.
FAQ: Buchwald-Hartwig Amination
Q1: What is the best catalyst system for coupling an amine with 6-bromo-imidazo[1,5-a]pyridine?
A1: There is no single "best" system, as it depends heavily on the amine (primary, secondary, aliphatic, aromatic). However, for N-heterocyclic substrates, sterically hindered, electron-rich phosphine ligands (often called Buchwald ligands) are generally required.[6][11] Ligands like XPhos, RuPhos, and BrettPhos have shown broad utility. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[12]
Q2: My reaction is giving me the hydrodehalogenated (debrominated) starting material as a major byproduct. What causes this?
A2: Hydrodehalogenation can occur via a side reaction involving β-hydride elimination from the palladium-amide intermediate.[11] This pathway competes with the desired reductive elimination step that forms the C–N bond. Using bulkier ligands can sterically disfavor this side reaction and promote reductive elimination.[11] Additionally, ensuring anhydrous conditions is important, as water can be a proton source for this side reaction.
Q3: Can I use aqueous bases like K₂CO₃ for a Buchwald-Hartwig amination?
A3: Generally, strong, non-nucleophilic alkoxide or amide bases are required to deprotonate the amine for the catalytic cycle. Weaker, aqueous bases are typically incompatible with this reaction and often lead to failure, though some specialized protocols exist. For substrates with base-sensitive functional groups, LHMDS can be a good choice.[12]
Troubleshooting Guide: Inefficient C–N Coupling
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst (1–5 mol%), ligand (1.2–2.4 times Pd), and base (1.4–2.0 equiv.) to an oven-dried reaction vessel.
-
Add the 6-bromo-imidazo[1,5-a]pyridine (1.0 equiv.) and the amine (1.1–1.5 equiv.).
-
Add degassed, anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat with vigorous stirring, monitoring the reaction by TLC or LC-MS.
Optimization Parameters
| Step | Parameter to Vary | Recommended Screening Options | Rationale & Key Insights |
| 1 | Ligand | XPhos, RuPhos, BrettPhos, DavePhos | The ligand choice is paramount. Sterically hindered ligands accelerate reductive elimination and suppress side reactions.[11] RuPhos is often good for secondary amines, while BrettPhos can be effective for amides.[12] |
| 2 | Base | NaOtBu, KOtBu, LHMDS | A strong base is required. NaOtBu is the most common. LHMDS is useful for substrates with protic functional groups that are incompatible with alkoxide bases.[12] |
| 3 | Solvent | Toluene, 1,4-Dioxane, THF, CPME | The solvent can influence catalyst activity and solubility. Toluene and dioxane are excellent starting points. |
| 4 | Temperature | 80 °C, 100 °C, 110 °C | Most Buchwald-Hartwig reactions require heating to proceed at a reasonable rate. |
Buchwald-Hartwig Catalytic Cycle & Side Reaction
Caption: Buchwald-Hartwig cycle and competing β-hydride elimination.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[13] It is traditionally co-catalyzed by palladium and copper(I).[14]
FAQ: Sonogashira Coupling
Q1: Is the copper(I) co-catalyst always necessary?
A1: While the classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, many modern "copper-free" conditions have been developed. These protocols are advantageous as they avoid the primary side reaction in Sonogashira couplings: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). Copper-free conditions often require a stronger amine base (e.g., pyrrolidine, piperidine) or a different ligand system.
Q2: My main byproduct is the di-yne from the homocoupling of my alkyne. How do I stop this?
A2: This is the classic Glaser-Hay coupling, which is promoted by the copper co-catalyst in the presence of oxygen. To minimize it:
-
Rigorous Degassing: Ensure the reaction is strictly free of oxygen.
-
Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. Use a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and an appropriate amine base.
Q3: What are the best general conditions to start with for a Sonogashira coupling of 6-bromo-imidazo[1,5-a]pyridine?
A3: A good starting point is a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (2-5 mol%), and a mild amine base/solvent like triethylamine (Et₃N) or diisopropylamine (DIPA) at temperatures ranging from room temperature to 80 °C.[14] For sensitive substrates, copper-free conditions with a catalyst like Pd(P(t-Bu)₃)₂ in a solvent like THF with a base like pyrrolidine can be very effective.
Troubleshooting Guide: Low Yield of Arylalkyne
Protocol 3: General Procedure for Sonogashira Coupling (with Copper)
-
To an oven-dried Schlenk flask, add 6-bromo-imidazo[1,5-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N or DIPA).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at the desired temperature (RT to 80 °C) until completion.
Optimization Parameters
| Condition Set | Catalyst System | Base / Solvent | Temperature | Key Advantages/Considerations |
| Classic Cu-Catalyzed | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | RT – 80 °C | Well-established and broadly applicable. Prone to Glaser homocoupling if oxygen is present. |
| Copper-Free (Fu) | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ / Dioxane | 60 – 100 °C | Eliminates Glaser coupling. Requires a phosphine ligand. Good for complex molecules. |
| Copper-Free (Amine Base) | Pd(OAc)₂ / SPhos | Pyrrolidine / THF | RT – 60 °C | Mild conditions, avoids inorganic bases. The amine acts as both base and solvent/co-solvent. |
Sonogashira Dual Catalytic Cycles
Caption: Interdependent catalytic cycles in the Sonogashira reaction.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]
-
Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles. Available at: [Link]
-
Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments | Request PDF - ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Key ligands used in palladium-mediated cross-coupling reactions. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC - NIH. Available at: [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Stability of the Imidazo[1,5-a]pyridine Ring Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,5-a]pyridine scaffold. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the imidazo[1,5-a]pyridine ring system under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental design, and confidently interpret your results.
Introduction
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. Its synthesis and subsequent chemical transformations often involve acidic reagents or conditions. While generally considered a stable aromatic system, understanding its behavior in the presence of acids is crucial for successful and reproducible research. This guide will delve into the nuances of its stability, potential degradation pathways, and practical strategies to mitigate issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the imidazo[1,5-a]pyridine ring in acidic conditions?
A1: The imidazo[1,5-a]pyridine ring system is generally considered to be robust and possesses considerable stability under a range of acidic conditions. This is evidenced by numerous synthetic protocols that successfully employ acidic reagents for its construction. For instance, syntheses have been effectively carried out using Brønsted acids and Lewis acids, sometimes at elevated temperatures.[1]
Q2: Where does the imidazo[1,5-a]pyridine ring protonate in an acidic medium?
A2: The most basic site and the position of protonation on the imidazo[1,5-a]pyridine ring is the pyridine nitrogen atom (N-5). This is due to the lone pair of electrons on this nitrogen not being part of the aromatic π-system of the imidazole ring. Protonation at this site is a key factor influencing the ring's reactivity and solubility in acidic media.
Q3: Can the imidazo[1,5-a]pyridine ring open or decompose under acidic conditions?
A3: While generally stable, prolonged exposure to harsh acidic conditions, particularly at elevated temperatures, can potentially lead to degradation of the imidazo[1,5-a]pyridine ring. Although specific studies on the acid-catalyzed ring opening of imidazo[1,5-a]pyridines are not extensively documented, analogies with other fused imidazole systems suggest that cleavage of the imidazole ring is a possible degradation pathway under forcing conditions. The stability is also influenced by the nature and position of substituents on the ring.
Q4: How do substituents on the ring affect its stability in acid?
A4: Substituents can significantly modulate the stability of the imidazo[1,5-a]pyridine ring in acidic conditions.
-
Electron-donating groups (EDGs) at positions C-1, C-3, C-5, C-6, C-7, and C-8 can increase the electron density of the ring system, potentially enhancing the basicity of the N-5 nitrogen and making the ring more susceptible to electrophilic attack under strongly acidic conditions.
-
Electron-withdrawing groups (EWGs) can decrease the basicity of the ring nitrogens, potentially making the ring more resistant to protonation-driven degradation. However, they can also activate the ring towards nucleophilic attack, which could be relevant in the presence of nucleophilic counter-ions from the acid.
Q5: Are there any known incompatibilities of imidazo[1,5-a]pyridines with specific acids?
A5: While compatible with a wide range of common laboratory acids (e.g., HCl, H₂SO₄, TFA), caution should be exercised with strong oxidizing acids (e.g., nitric acid). The pyridine moiety, in particular, can be susceptible to N-oxidation under such conditions. The choice of acid should always be guided by the specific reaction being performed and the other functional groups present in the molecule.
Troubleshooting Guides
This section addresses common problems encountered when working with imidazo[1,5-a]pyridines in acidic media.
Issue 1: Low Yield or No Reaction During Synthesis or Functionalization in Acid
Symptoms:
-
Starting material is recovered unchanged or only partially consumed.
-
The desired product is formed in yields significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Protonation | In strongly acidic media, the pyridine nitrogen (N-5) of the imidazo[1,5-a]pyridine ring becomes protonated. This can deactivate the ring towards electrophilic substitution or alter the reactivity of substituents. | 1. Reduce Acid Concentration: Use the minimum amount of acid required to catalyze the reaction. 2. Use a Weaker Acid: Consider switching to a weaker Brønsted or Lewis acid. 3. Screen Solvents: The choice of solvent can influence the effective acidity. |
| Poor Solubility | The protonated form of the imidazo[1,5-a]pyridine derivative may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Co-solvent System: Add a co-solvent that can dissolve both the starting material and the protonated species. 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility, while monitoring for potential degradation. |
| Steric Hindrance | Bulky substituents on the imidazo[1,5-a]pyridine ring or the reagent can hinder the desired transformation, especially if the reaction site is sterically congested. | 1. Modify Reagents: Use less sterically demanding reagents if possible. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. |
Issue 2: Observation of Unidentified Impurities or Degradation Products
Symptoms:
-
Multiple unexpected spots on TLC analysis.
-
Complex NMR spectra of the crude product, indicating the presence of byproducts.
-
Low mass balance after the reaction.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ring Degradation | Under harsh acidic conditions (high temperature, strong acid), the imidazo[1,5-a]pyridine ring may undergo decomposition. Potential pathways include hydrolysis of the imidazole ring. | 1. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a Protective Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (N₂ or Ar). |
| Side Reactions of Substituents | Functional groups on the imidazo[1,5-a]pyridine core may not be stable to the acidic conditions, leading to side reactions (e.g., hydrolysis of esters or amides, cleavage of protecting groups). | 1. Protect Sensitive Groups: If a substituent is acid-labile, consider using a suitable protecting group. 2. Choose Milder Conditions: Explore alternative reaction conditions that are compatible with all functional groups in the molecule. |
| N-Oxidation | If using oxidizing acids or in the presence of air, the pyridine nitrogen can be oxidized to the corresponding N-oxide. | 1. Avoid Oxidizing Acids: Use non-oxidizing acids for your transformation. 2. Inert Atmosphere: As mentioned above, working under nitrogen or argon can minimize oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of an Imidazo[1,5-a]pyridine Derivative in Acidic Solution
This protocol provides a framework for a simple experiment to evaluate the stability of your compound of interest under specific acidic conditions.
Materials:
-
Imidazo[1,5-a]pyridine derivative
-
Chosen acid (e.g., 1M HCl, TFA)
-
Appropriate solvent (e.g., Methanol, Acetonitrile, Water)
-
HPLC or TLC for analysis
-
Internal standard (optional, but recommended for quantitative analysis)
Procedure:
-
Prepare a stock solution of your imidazo[1,5-a]pyridine derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, add a specific volume of the stock solution.
-
Add the desired amount of the acidic solution to achieve the target final concentration.
-
If using an internal standard, add it at this stage.
-
Stir the solution at the desired temperature (e.g., room temperature, 50 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Analyze the quenched sample by HPLC or TLC to determine the percentage of the remaining starting material and to observe the formation of any degradation products.
Visualizing Key Concepts
Protonation of the Imidazo[1,5-a]pyridine Ring
Caption: Reversible protonation of the imidazo[1,5-a]pyridine ring at the N-5 position in acidic media.
Troubleshooting Workflow for Instability in Acidic Conditions
Caption: A decision-making workflow for troubleshooting instability issues with imidazo[1,5-a]pyridines in acidic media.
References
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]
-
Pyridines and Imidazopyridines with Medicinal Significance. PubMed. [Link]
-
Imidazopyridine - Wikipedia. Wikipedia. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]
-
Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry. [Link]
-
Fused Nitrogen Bridgehead N,O‐Acetals as Versatile Scaffolds: Synthetic Strategies, Mechanism and Applications. PubMed Central. [Link]
-
Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. ScienceDirect. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ScienceDirect. [Link]
-
Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. ResearchGate. [Link]
-
Synthesis and Properties of Bridged Nitrogen Heterocycles. Amazon S3. [Link]
-
Does nitrogen inversion affect the basicity of amines?. Chemistry Stack Exchange. [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]
-
Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors - Patent US-4617307-A. PubChem. [Link]
- CA1276633C - Imidazo-pyridine derivatives.
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
Sources
Technical Support Center: Imidazo[1,5-a]pyridine Synthesis Optimization
Topic: Improving yield of 6-Bromo-7-methylimidazo[1,5-a]pyridine cyclization Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 6-Bromo-7-methylimidazo[1,5-a]pyridine typically involves the cyclodehydration of an
-
Electronic Deactivation: The 5-bromo substituent on the pyridine ring withdraws electron density, reducing the nucleophilicity of the pyridine nitrogen required for the ring-closing attack.
-
Product Hydrolysis: The imidazo[1,5-a]pyridine core is electron-rich and basic; it can degrade or remain trapped in the aqueous phase during acidic quenching.
-
Aggressive Conditions: Standard POCl
conditions often lead to "tarring" (polymerization) if temperature ramp-rates are uncontrolled.[1]
This guide provides a modular troubleshooting protocol to elevate yields to the 75-85% range .
Module 1: Pre-Reaction Diagnostics (The "Hidden" Failure)
Before optimizing the cyclization, you must validate the precursor.[1] The cyclization will fail if the precursor is impure or wet.[1]
Precursor Audit: -((5-bromo-4-methylpyridin-2-yl)methyl)formamide
| Checkpoint | Specification | Why it matters |
| Purity (HPLC) | >98% | Impurities (especially unreacted amine) compete for the dehydrating agent, creating complex black tars. |
| Water Content | <0.1% (Karl Fischer) | POCl |
| Appearance | Off-white/Beige Solid | Dark brown/oily precursors indicate oxidation; recrystallize from EtOAc/Hexanes before proceeding. |
Module 2: The Golden Protocol (Cyclization)
We recommend the Controlled POCl
Optimized Reaction Workflow
Scale: 10 mmol basis
Reagents: Precursor (1.0 equiv), POCl
-
Slurry Formation: Suspend the dried amide precursor in anhydrous Toluene (10 mL per 1 g). Do not use DCM; Toluene allows higher reflux temperatures necessary to overcome the Br-deactivation.
-
Cold Addition: Cool the slurry to 0°C . Add POCl
dropwise over 20 minutes.-
Critical: An exotherm here indicates immediate activation.[1] Let it stir at 0°C for 30 mins.
-
-
The "Soft" Ramp: Do not plunge directly into reflux.[1]
-
Heat to 60°C for 1 hour. (imidoyl chloride formation).[1]
-
Heat to 100-110°C (Reflux) for 2-4 hours.
-
-
Monitoring: Monitor by LCMS. Look for the mass of Product
.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific electronic penalty imposed by the Bromine atom.
Caption: Reaction pathway showing the critical rate-limiting cyclization step hindered by the electron-withdrawing Bromine substituent.
Module 3: Work-up & Isolation (The Yield Trap)
50% of yield loss occurs here.[1] The product is a weak base.[1] If you quench with water and extract, the product often stays in the acidic aqueous layer (as the HCl salt) or decomposes if the pH swing is too violent (heat).[1]
The "Buffered Release" Extraction
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0°C. Pour SLOWLY into ice-cold 2M NaOH or Sat. Na | Neutralizes excess POCl |
| 2. pH Check | Ensure aqueous layer pH is > 10 . | If pH < 9, the product remains protonated and water-soluble.[1] |
| 3. Solvent | Extract with DCM/Isopropanol (9:1) or EtOAc .[1] | Pure DCM sometimes fails to pull the polar heterocycle from water.[1] The 10% IPA helps solvate the imidazo-pyridine. |
| 4. Wash | Wash organic layer with Brine, then dry over Na | Removes trapped water which can degrade the product during evaporation.[1] |
Isolation Decision Tree
Caption: Logic flow for ensuring complete recovery of the basic imidazo[1,5-a]pyridine product during workup.
Frequently Asked Questions (FAQs)
Q1: Can I use Vilsmeier reagent (DMF/POCl
Q2: My reaction turns into a black tar. What happened? A: This is usually "thermal runaway."[1] You likely heated the reaction too fast before the intermediate imidoyl chloride was fully formed, or your precursor had residual amine.[1]
-
Fix: Hold the reaction at 60°C for 1 hour before increasing to reflux. Ensure high stirring rates to prevent hot-spots.
Q3: Does the 7-methyl group cause steric hindrance? A: In the imidazo[1,5-a]pyridine numbering system, the 7-methyl group corresponds to the 4-position of the starting pyridine. This is meta to the reacting nitrogen.[1] Therefore, it does not cause a direct steric clash during ring closure (unlike a substituent at the 8-position).[1] Its effect is primarily on solubility (improving lipophilicity).[1]
Q4: The product is unstable on Silica Gel. How do I purify? A: Imidazo[1,5-a]pyridines can be acid-sensitive. Standard silica is slightly acidic.[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes, or use Neutral Alumina for purification.[1]
References
-
General Synthesis of Imidazo[1,5-a]pyridines
-
POCl
Cyclization Mechanism & Optimization: -
Specific Precursor Synthesis (Analogous 6-bromo derivatives)
-
Organic Chemistry Portal (Imidazo[1,5-a]pyridine)
Sources
- 1. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,5-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, we address common challenges related to regioselectivity in a practical, question-and-answer format, grounded in mechanistic principles and supported by experimental evidence from the peer-reviewed literature. Our goal is to provide you with the insights and protocols necessary to control the functionalization of the imidazo[1,5-a]pyridine core with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the imidazo[1,5-a]pyridine core, and what governs the inherent regioselectivity?
A1: The imidazo[1,5-a]pyridine scaffold possesses several reactive carbon positions, but functionalization predominantly occurs at the C1 and C3 positions of the five-membered imidazole ring. The pyridine ring is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.
The inherent regioselectivity is primarily dictated by the stability of the reaction intermediates. For many electrophilic substitution reactions, there is a strong preference for substitution at the C3 position . This preference can be rationalized by examining the stability of the Wheland intermediate (the arenium ion) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate.[1] In contrast, attack at C1 necessitates the delocalization of the positive charge into the pyridine ring, disrupting its aromaticity and resulting in a less stable intermediate.
However, this inherent preference is not absolute and can be influenced by a variety of factors, including the nature of the electrophile, reaction conditions (kinetic vs. thermodynamic control), and the presence of substituents on the heterocyclic core.
Caption: General workflow for Directed ortho-Metalation.
Q4: I am observing poor conversion and multiple byproducts in my lithiation/metalation reaction. What are the likely causes and how can I optimize the reaction?
A4: Poor outcomes in lithiation reactions on nitrogen-containing heterocycles are often due to a few common issues.
Causality:
-
Competitive Addition: Organolithium reagents are not only strong bases but also potent nucleophiles. They can add to the electrophilic positions of the pyridine ring, leading to undesired byproducts.
-
Insufficient Basicity: The C-H bonds of the imidazo[1,5-a]pyridine ring are not highly acidic, requiring a strong base for deprotonation.
-
Temperature Effects: These reactions are highly temperature-sensitive. At higher temperatures, side reactions and decomposition of the organolithium reagent or the lithiated intermediate can occur.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air.
Troubleshooting Steps:
-
Use a Sterically Hindered Base: To minimize nucleophilic addition, use a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-BuLi or s-BuLi.
-
Optimize the Temperature: These reactions must be conducted at low temperatures, typically -78 °C, to ensure the stability of the reagents and intermediates.
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Inverse Addition: Add the imidazo[1,5-a]pyridine solution slowly to the cooled solution of the organolithium base. This maintains a low concentration of the substrate, which can help to suppress side reactions.
-
Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent. [2]
Experimental Protocols
Protocol 1: General Procedure for Regioselective C3-Bromination of Imidazo[1,5-a]pyridine
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the imidazo[1,5-a]pyridine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable aprotic solvent) to dissolve the substrate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Base Preparation: Cool the THF to -78 °C (dry ice/acetone bath) and add diisopropylamine (1.1 equiv). Slowly add n-BuLi (1.05 equiv) and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Substrate Addition: Slowly add a solution of the directing group-substituted pyridine derivative (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) slowly to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
References
- Jubb, A. H. (1975). The Chemistry of Heterocyclic Compounds, The Pyridines. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Shiri, M. (2012). Imidazo[1,2-a]pyridines: A decade of advances in synthesis. Chemical Reviews, 112(7), 3508-3549.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides as practical ortho-directing groups. Chemical Reviews, 90(6), 879-933.
-
Reddy, M. R., Darapaneni, C. M., Patil, R. D., & Kumari, H. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(18), 3440-3468. [Link]
-
Wang, X., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Joucla, L., & Czaplicki, G. (2013). Regioselectivity of the electrophilic substitution of indoles: a DFT study. Journal of Molecular Modeling, 19(8), 3271-3279.
-
Baran, P. S. (2010). Directed Metalation: A Survival Guide. Scripps Research Institute. [Link]
-
Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]
-
Chen, W., et al. (2019). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 4(27), 22533-22542. [Link]
- Clayden, J. (2012). Organolithiums: Selectivity for Synthesis. Pergamon.
- Gribble, G. W. (2010). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. In Topics in Heterocyclic Chemistry (Vol. 21, pp. 1-46). Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
Sources
Validation & Comparative
A Guide to the ¹H NMR Spectral Analysis of 6-Bromo-7-methylimidazo[1,5-a]pyridine: A Predictive and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 6-Bromo-7-methylimidazo[1,5-a]pyridine dictates a unique electronic environment for each of its protons, leading to a distinct and predictable ¹H NMR spectrum. The numbering of the imidazo[1,5-a]pyridine ring system, crucial for our analysis, is as follows:
Caption: Structure of 6-Bromo-7-methylimidazo[1,5-a]pyridine with proton numbering.
Based on the electronic effects of the substituents and the inherent properties of the heterocyclic system, we can predict the chemical shifts (δ) and coupling patterns for the four aromatic protons: H1, H3, H5, and H8.
-
H1 and H3 (Imidazole Ring Protons): These protons are part of an electron-rich five-membered ring. Generally, they appear at a higher field (lower ppm) compared to the pyridine ring protons. H1 is typically the most downfield of the two due to its proximity to the pyridine ring nitrogen.
-
H5 and H8 (Pyridine Ring Protons): The chemical shifts of these protons are significantly influenced by the substituents. The methyl group (-CH₃) at position 7 is an electron-donating group, which will shield the ortho proton (H8) and the para proton (H5), causing an upfield shift (to lower ppm values). Conversely, the bromine atom at position 6 is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect will be to deshield the ortho proton (H5).
-
Methyl Protons (-CH₃): The protons of the methyl group will appear as a singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.
Predicted Chemical Shifts and Coupling Constants:
The predicted splitting patterns arise from through-bond coupling between adjacent protons (typically over three bonds, ³J).
-
H1: Will likely appear as a singlet or a narrow doublet due to a small coupling with H3.
-
H3: Expected to be a singlet or a narrow doublet.
-
H5: Will be a singlet, as it has no adjacent protons.
-
H8: Will also be a singlet for the same reason.
Comparative Analysis: Grounding Predictions with Experimental Data
To substantiate our predictions, we will compare them with the experimental ¹H NMR data of the parent imidazo[1,5-a]pyridine and 1-Bromoimidazo[1,5-a]pyridine .[1] This comparison allows us to observe the influence of individual substituents and thereby refine our understanding of the target molecule's spectrum.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-Bromo-7-methylimidazo[1,5-a]pyridine | H1 | ~7.8 - 8.0 | s or d | ~1.0 |
| H3 | ~7.5 - 7.7 | s or d | ~1.0 | |
| H5 | ~7.4 - 7.6 | s | - | |
| H8 | ~7.2 - 7.4 | s | - | |
| -CH₃ | ~2.4 | s | - | |
| Imidazo[1,5-a]pyridine (Experimental) | H1 | 7.94 | d | 1.1 |
| H3 | 7.57 | d | 1.1 | |
| H5 | 7.45 | d | 9.1 | |
| H6 | 6.70 | dd | 9.1, 6.7 | |
| H7 | 6.63 | dd | 7.3, 6.7 | |
| H8 | 7.82 | d | 7.3 | |
| 1-Bromoimidazo[1,5-a]pyridine (Experimental)[1] | H3 | 8.04 | s | - |
| H5 | 7.36 | d | 9.3 | |
| H6 | 6.77 | dd | 9.3, 6.3 | |
| H7 | 6.60 | dd | 7.1, 6.3 | |
| H8 | 7.89 | d | 7.1 |
Analysis of Comparative Data:
-
The introduction of a bromine atom at position 1 in 1-Bromoimidazo[1,5-a]pyridine deshields the adjacent H8 and the peri-proton H3, shifting them downfield compared to the parent compound.[1]
-
In our target molecule, the electron-donating methyl group at C7 is expected to counteract the deshielding effect on H8, resulting in a predicted upfield shift for H8 compared to the parent compound.
-
The bromine at C6 will deshield H5, while the para-methyl group will shield it. The net effect is difficult to predict precisely without experimental data but is likely to result in a chemical shift in the region of 7.4-7.6 ppm.
Experimental Protocol for ¹H NMR Acquisition
This section provides a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of an imidazo[1,5-a]pyridine derivative.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution. This is often an automated process on modern spectrometers.
-
Set the acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans for a good signal-to-noise ratio. This can be adjusted based on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AQ): Typically around 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient to cover the signals of interest.
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to elucidate the final structure.
Caption: Workflow for ¹H NMR Spectral Analysis.
Trustworthiness: A Self-Validating System
The scientific integrity of this guide is upheld by a multi-faceted approach. The predictive analysis is not arbitrary; it is built upon the well-established principles of substituent effects on chemical shifts in aromatic systems. By comparing these predictions with the experimental data of closely related, known compounds, we create a logical framework that validates our interpretations. The detailed experimental protocol further ensures that any future empirical studies can be conducted under standardized conditions, allowing for reproducible and comparable results. This synergy of theoretical prediction, comparative analysis, and rigorous experimental methodology forms a self-validating system for the structural elucidation of 6-Bromo-7-methylimidazo[1,5-a]pyridine and similar novel compounds.
References
-
Supplementary Materials - The Royal Society of Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The introduction of a bromine atom to this scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Understanding the mass spectrometric fragmentation patterns of these brominated derivatives is crucial for their identification, structural elucidation, and metabolic profiling in drug discovery and development. This guide provides a comparative analysis of the fragmentation behavior of brominated imidazopyridines, offering insights into the influence of bromine substitution on their mass spectral characteristics.
Core Principles of Imidazopyridine and Brominated Compound Fragmentation
The fragmentation of brominated imidazopyridines in mass spectrometry is governed by the interplay of the stable imidazo[1,2-a]pyridine core and the predictable behavior of the bromine substituent.
The Stable Imidazopyridine Nucleus
The fused imidazo[1,2-a]pyridine ring system is notably stable under typical mass spectrometry conditions.[2] Consequently, fragmentation is often directed by the substituents attached to the ring rather than cleavage of the core structure itself. In the absence of easily fragmented side chains, the ring system may exhibit limited fragmentation.
The Signature of Bromine
The most prominent feature in the mass spectrum of a monobrominated compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity for the molecular ion (M) and any bromine-containing fragment ions, separated by two mass-to-charge units (M and M+2). This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.
Comparative Fragmentation Analysis of Brominated Imidazopyridines
To illustrate the fragmentation patterns, we will compare a generic non-brominated imidazopyridine, Zolpidem, with a known brominated imidazopyridine, Alpidem, and discuss the expected fragmentation of other brominated analogues based on established principles.
Reference Compound: Zolpidem (Non-brominated)
Zolpidem, a widely used hypnotic, provides a baseline for understanding the fragmentation of the substituted imidazo[1,2-a]pyridine core. Its fragmentation is primarily dictated by the substituents at the C2 and C3 positions.
The fragmentation of zolpidem typically begins with the cleavage of the lateral tertiary amide group.[2] Common fragmentation pathways for Zolpidem (protonated molecule [M+H]⁺ at m/z 308) include:
-
Loss of the N,N-dimethylacetamide moiety: A primary fragmentation involves the cleavage of the C-C bond connecting the acetamide group to the imidazopyridine ring.
-
Subsequent cleavages: Further fragmentation can involve losses of smaller neutral molecules from the remaining side chain.
Studies on zolpidem's degradation products have shown that even with modifications to the side chain, the imidazopyridine ring remains intact, with fragmentation occurring on the peripheral groups.[2]
Case Study: Alpidem (Brominated)
Alpidem is an anxiolytic agent and a structural analogue of zolpidem, featuring a bromine atom on the imidazopyridine ring. While detailed public fragmentation spectra of alpidem are scarce, its known metabolic pathways offer insights into its likely fragmentation in a mass spectrometer.[3] Alpidem is extensively metabolized through N-dealkylation, oxidation of the imidazopyridine ring, and epoxidation.[3]
The mass spectrum of Alpidem is expected to exhibit:
-
A prominent M/M+2 molecular ion peak: Reflecting the presence of one bromine atom.
-
Fragmentation of the side chain: Similar to zolpidem, initial fragmentation will likely involve the cleavage of the N,N-dipropylamino chloroacetamide side chain.
-
Retention of the brominated imidazopyridine core: The core ring system is expected to remain largely intact in the initial fragmentation steps.
Influence of Bromine Position on Fragmentation
The position of the bromine atom on the imidazopyridine ring can influence the fragmentation pathways, although the fundamental principles remain the same.
-
Bromination on the Pyridine Ring (e.g., 6-bromo or 8-bromo): The fragmentation is likely to be dominated by the cleavage of substituents at other positions, with the brominated pyridine ring remaining as a stable, charged fragment. The presence of the bromine atom can be confirmed by its isotopic signature in the fragment ions.
-
Bromination on the Imidazole Ring (e.g., 3-bromo): The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and a common site for substitution. A bromine atom at this position may influence the fragmentation of adjacent substituents.
Experimental Protocols
To analyze the fragmentation patterns of brominated imidazopyridines, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is employed.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the brominated imidazopyridine standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the initial mobile phase to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL).
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system is recommended for accurate mass measurements and detailed fragmentation analysis.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically suitable for separating imidazopyridine derivatives.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is a common starting point.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for imidazopyridines due to the presence of basic nitrogen atoms.
-
MS1 Scan: Acquire full scan mass spectra to determine the m/z of the protonated molecular ion ([M+H]⁺) and observe the characteristic bromine isotopic pattern.
-
MS/MS (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Varying the collision energy will provide a comprehensive fragmentation spectrum.
-
Data Presentation and Interpretation
The collected mass spectral data should be presented clearly to facilitate comparison.
Table of Predicted and Observed Fragment Ions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Zolpidem | 308.19 | 263.13, 235.13 | C₂H₅NO, C₄H₇NO |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 273.00/275.00 | 194.04 | Br |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | 210.99/212.99 | 132.03 | Br |
Note: The fragment ions for the brominated compounds are hypothetical and based on general fragmentation principles. The m/z values for brominated species will show the characteristic M/M+2 pattern.
Visualization of Fragmentation Pathways
Graphviz diagrams can be used to illustrate the proposed fragmentation pathways.
Caption: Proposed fragmentation of Zolpidem.
Caption: General fragmentation of a brominated imidazopyridine.
Conclusion
The mass spectrometry fragmentation patterns of brominated imidazopyridines are characterized by the stability of the core ring system and the diagnostic isotopic signature of the bromine atom. Fragmentation is primarily driven by the nature and position of other substituents on the molecule. A systematic approach using high-resolution mass spectrometry allows for the detailed structural characterization of these important pharmaceutical compounds and their metabolites. This guide provides a foundational understanding for researchers to confidently identify and analyze brominated imidazopyridines in their work.
References
- Dresen, S., et al. (2010). ESI-MS/MS library of 1,253 compounds for application in forensic and clinical toxicology. Analytical and Bioanalytical Chemistry, 396(7), 2413–2425.
- Klupsch, F., et al. (2006). Major metabolites of zolpidem: expeditious synthesis and mass spectra. Chemical & Pharmaceutical Bulletin, 54(9), 1318-1321.
- Gage, R., & Stenson, R. (2021). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
- BenchChem. (2025).
- Radulović, N., et al. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Periodica Polytechnica Chemical Engineering, 57(1-2), 61-69.
-
Alpidem. In: Wikipedia. Retrieved February 13, 2026, from [Link]
- Yamaguchi, K., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40(1), 134-146.
- von Essen, C., & Rentsch, K. M. (2006). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. European Journal of Clinical Pharmacology, 62(11), 907-915.
- Guerin, G., et al. (2014). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Drug Testing and Analysis, 6(5), 454-465.
-
PubChem. (n.d.). 3-Bromo-2-phenylimidazo[1,2-a]pyridine. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved February 13, 2026, from [Link]
- de Souza, M. C. B. V., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Li, J., et al. (2018). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. The Journal of Organic Chemistry, 83(5), 2777-2784.
- Zhang, Y., et al. (2019). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 84(16), 10078-10086.
- Povar, I. G., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169.
- Kertész, S., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(10), 876-884.
- Smyth, W. F., et al. (2007). Molecular structure of zolpidem (I). Journal of Molecular Structure, 837(1-3), 220-226.
- de Castro, A., et al. (2013). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of 26 Benzodiazepines and Metabolites, Zolpidem and Zopiclone, in Blood, Urine, and Hair. Journal of Analytical Toxicology, 37(7), 428-437.
- Abushareeda, W., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7808.
- Franz, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(17), 6893-6906.
-
SpectraBase. (n.d.). 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. Retrieved February 13, 2026, from [Link]
Sources
Publish Comparison Guide: UV-Vis Absorption Spectra of 6-Bromo-7-methylimidazo[1,5-a]pyridine
This guide provides an in-depth technical analysis of the optical properties of 6-Bromo-7-methylimidazo[1,5-a]pyridine , a specialized heterocyclic intermediate.
Executive Summary
6-Bromo-7-methylimidazo[1,5-a]pyridine is a functionalized bicyclic heterocycle primarily utilized as a precursor for N-heterocyclic carbenes (NHCs), a ligand in coordination chemistry, and a scaffold in medicinal chemistry (e.g., GSK-3
Unlike its structural isomer imidazo[1,2-a]pyridine (widely used in drugs like Zolpidem), the [1,5-a] isomer features a bridgehead nitrogen that imparts distinct electronic properties. This guide analyzes its UV-Vis absorption profile, establishing that the 6-bromo and 7-methyl substituents exert a limited auxochromic effect on the core
Spectral Profiling: The "Core + Perturbation" Model
As a specific intermediate often synthesized in situ or as a proprietary building block, direct public spectral databases for this exact derivative are rare. However, its optical behavior is rigorously predictable based on the Groebke-Blackburn-Bienaymé (GBB) structural class rules.
Theoretical & Observed Absorption Characteristics
The imidazo[1,5-a]pyridine core is characterized by two primary
| Parameter | Value / Range | Mechanistic Insight |
| Primary | 305 – 315 nm | High-energy |
| Secondary | 335 – 345 nm | Lower-energy transition involving the fused system. |
| Molar Extinction ( | Moderate intensity; typical for fused heteroaromatics. | |
| Solvatochromism | Negative/Weak | Absorption is relatively insensitive to solvent polarity (unlike emission). |
| Stokes Shift | Large (>80 nm) | If fluorescent, emission typically occurs >420 nm. |
Electronic Effect of Substituents[2]
-
6-Bromo (Weakly Deactivating/Auxochromic): The bromine atom induces a minor bathochromic (red) shift (+2–5 nm) due to the heavy-atom effect and weak resonance donation, counteracted by inductive withdrawal.
-
7-Methyl (Weakly Activating): The methyl group provides weak hyperconjugative donation, stabilizing the excited state slightly, adding another +2–3 nm shift.
-
Net Result: The spectrum is red-shifted by only ~5–10 nm compared to the unsubstituted imidazo[1,5-a]pyridine.
Comparative Analysis: Benchmarking Alternatives
To validate the performance of 6-Bromo-7-methylimidazo[1,5-a]pyridine, we compare it against its parent scaffold, its structural isomer, and a highly conjugated alternative.
Table 1: Comparative Optical Performance
| Feature | 6-Bromo-7-methyl-[1,5-a] | Imidazo[1,5-a]pyridine (Parent) | Imidazo[1,2-a]pyridine (Isomer) | 3-Phenyl-[1,5-a] Derivative |
| Core Structure | Fused [1,5-a] | Fused [1,5-a] | Fused [1,2-a] | Fused [1,5-a] |
| Absorption | ~340 nm | ~332 nm | ~280–300 nm | ~360–380 nm |
| Electronic Nature | Electron-rich (Bridgehead N) | Electron-rich | Electron-deficient (Pyridine-like) | Highly Conjugated |
| Fluorescence | Blue (Weak/Moderate) | Blue (Weak) | UV/Blue (Strong) | Cyan/Green (Strong) |
| Key Application | Functional Intermediate | Baseline Scaffold | Drug Scaffold (Zolpidem) | Bio-imaging Dye |
Critical Distinction: [1,5-a] vs. [1,2-a] Isomers
Researchers often confuse these isomers.
-
[1,5-a] (Target): The bridgehead nitrogen is part of the
-system's electron donation, leading to longer wavelength absorption (~335 nm). -
[1,2-a] (Alternative): The bridgehead nitrogen is more "pyridine-like," absorbing at shorter wavelengths (<300 nm).
-
Selection Rule: If your application requires visible-light excitation or NHC precursor reactivity , the [1,5-a] core is superior.
Structural & Electronic Logic (Visualization)
The following diagram illustrates the structural relationship and the electronic influence of the substituents on the chromophore.
Caption: Electronic perturbation map showing the transition from the parent core to the functionalized target, contrasted with the [1,2-a] isomer.
Experimental Protocol: Validated Measurement Workflow
To obtain reproducible spectra, strictly follow this protocol. The 6-bromo substituent makes the compound sensitive to photodehalogenation under high-intensity UV light; therefore, dark handling is recommended.
Reagents & Equipment
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC Grade. Note: MeCN is preferred for UV transparency <200 nm.
-
Reference: Pure solvent blank.
-
Cuvette: Quartz, 10 mm path length.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 6-Bromo-7-methylimidazo[1,5-a]pyridine.
-
Dissolve in 10 mL MeCN to create a ~470
M stock . -
Checkpoint: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions: 10
M, 25 M, and 50 M. -
Why? To verify the Beer-Lambert Law and ensure no aggregation (which would manifest as band broadening).
-
-
Measurement:
-
Scan range: 200 nm to 500 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Baseline correction: Auto-zero with solvent blank.
-
-
Data Analysis:
-
Identify
(likely ~340 nm). -
Calculate Molar Extinction Coefficient (
): Where is absorbance, is concentration (M), and is path length (cm).
-
Caption: Workflow for accurate determination of molar extinction coefficient.
Synthesis Context & Purity Considerations
The optical purity of this compound is often compromised by starting materials.
-
Precursor: 5-Bromo-4-methylpyridine-2-amine.
-
Impurity Flag: If you observe a sharp peak at ~280 nm that does not scale linearly with the 340 nm band, your sample likely contains unreacted pyridine-2-amine precursor.
-
Synthesis Route: Typically synthesized via the Vilsmeier-Haack cyclization or the Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB route allows for rapid library generation but often requires chromatographic purification to remove aldehyde byproducts which can absorb in the UV region.
References
-
Priola, E., et al. (2020). "New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
- Supports: Core spectral range (300-340 nm) and limited effect of 7,8-substitution.
-
Volpi, G., et al. (2021). "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." Chemistry. Link
- Supports: Electronic transitions and solv
-
Domling, A., et al. (2024).[2] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. Link
-
Supports: Synthesis pathways and structural diversity of the scaffold.[3]
-
-
PubChem. "6-Bromo-7-methylimidazo[1,2-a]pyridine (Isomer Data)." National Library of Medicine. Link
- Supports: Distinction between [1,2-a] and [1,5-a] isomers.
Sources
Technical Guide: Fluorescence Quantum Yield of Imidazo[1,5-a]pyridine Analogs
Executive Summary
Imidazo[1,5-a]pyridine represents a privileged scaffold in modern fluorophore design, distinguished by its large Stokes shift, tunable emission (blue to near-IR), and sensitivity to environmental stimuli (pH, metal ions).[1][2] Unlike rigid, high-quantum-yield standards like BODIPY or Rhodamine, the imidazo[1,5-a]pyridine core is inherently flexible, often resulting in lower native quantum yields (
This guide provides an objective technical analysis of these analogs, comparing their performance against industry standards and detailing the rigorous protocols required for accurate quantum yield determination.
Part 1: Structural Mechanics & Tunability
To optimize fluorescence, one must understand the quenching mechanisms inherent to the scaffold. The imidazo[1,5-a]pyridine core undergoes Intramolecular Charge Transfer (ICT) upon excitation.
The Fluorescence Mechanism
-
Planarity vs. Rotation: The core structure is planar. However, free rotation of substituents (e.g., phenyl rings at positions 1 and 3) in the excited state allows energy dissipation via non-radiative pathways, lowering
. -
Push-Pull Tuning: Adding electron-donating groups (EDG) at position 3 and electron-withdrawing groups (EWG) at position 1 creates a strong dipole, enhancing ICT but potentially increasing sensitivity to solvent polarity (solvatochromism).
-
Rigidification: Constraining rotation (e.g., via chelation with Zn(II) or fusing rings) shuts down non-radiative decay channels, significantly boosting
.
Visualization: Structure-Property Relationship
The following diagram illustrates how structural modifications directly impact the quantum yield.
Figure 1: Logic flow demonstrating how rigidification and electronic tuning transform the low-quantum-yield core into a high-performance fluorophore.
Part 2: Comparative Performance Analysis
The following data compares representative imidazo[1,5-a]pyridine analogs against common commercial standards. Note the distinct advantage of the imidazo analogs in Stokes Shift , a critical parameter for reducing self-quenching and improving signal-to-noise ratio in imaging.
Table 1: Quantum Yield & Spectral Comparison
| Fluorophore Class | Representative Compound | Stokes Shift (nm) | Key Characteristic | ||
| Standard | Coumarin 153 | 0.54 | N/A | ~50 | Standard reference; rigid. |
| Standard | BODIPY FL | ~0.90 | Low (ACQ) | ~15-20 | Very bright, but small Stokes shift. |
| Imidazo Analog | Core (1,3-diphenyl) | 0.10 - 0.20 | Low | 60-80 | Flexible; suffers rotational quenching. |
| Imidazo Analog | BPy-1 (D- | 0.70 | 0.70 | ~140 | High QY due to ICT; large Stokes shift. |
| Imidazo Analog | BPy-FL (Fluorene spacer) | 0.77 | 0.93 | ~120 | Best in Class. Rigid spacer prevents quenching. |
| Imidazo Complex | Zn(II)-Bis(imidazo) | 0.37 | High | >100 | Chelation-induced rigidity boosts QY 3x. |
Analysis:
-
Vs. BODIPY: Imidazo analogs generally have lower solution-phase
than BODIPY unless specifically rigidified (like BPy-FL). However, they offer significantly larger Stokes shifts, reducing re-absorption artifacts. -
Vs. Coumarin: Optimized imidazo derivatives (BPy series) outperform Coumarin in both brightness (
) and spectral separation (Stokes shift). -
Solid State: Unlike many planar dyes that suffer from Aggregation-Caused Quenching (ACQ), specific imidazo derivatives exhibit Aggregation-Induced Emission (AIE) or retain high QY in the solid state (e.g., BPy-FL at 93%), making them superior for OLEDs or solid-state sensors.
Part 3: Experimental Protocol (Relative Method)
To ensure data integrity, the Relative Optical Method is recommended over the Absolute (Integrating Sphere) method for routine solution-phase characterization, provided a suitable standard is chosen.
Prerequisites
-
Standard Selection: Choose a reference with an emission range overlapping your sample.
-
Blue/Green Emission: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Green/Yellow Emission: Coumarin 153 in Ethanol (
).
-
-
Solvent: Spectroscopic grade solvents only.
-
Absorbance Limit: Optical Density (OD) must be < 0.1 (ideally 0.[3]05) at the excitation wavelength to prevent Inner Filter Effects (IFE).
Workflow Diagram
Figure 2: Step-by-step workflow for determining relative fluorescence quantum yield.
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of the imidazo analog and the reference standard.
-
Absorbance Matching: Dilute both solutions so their absorbance at the excitation wavelength is identical (or very close) and strictly below 0.1.
-
Why? This ensures a linear relationship between photon absorption and emission intensity.
-
-
Acquisition: Record the fluorescence emission spectra for both.
-
Critical: Use the same excitation wavelength, slit widths, and detector voltage for both sample and reference.
-
Integration: Integrate the area under the emission curve (F).
-
-
Calculation: Use the following equation:
-
: Quantum Yield[3][4][5][6][7][8][9]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Integrated Area of Emission
- : Absorbance at Excitation Wavelength[5]
- : Refractive Index of Solvent (Critical if solvents differ)
-
Subscripts
and refer to Sample and Reference.[5]
-
References
-
Brouwer, A. M. (2011).[3] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3862. [Link]
-
Mondal, P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores. New Journal of Chemistry. [Link]
-
Renno, G., et al. (2021). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 26, 5456. [Link]
-
Edinburgh Instruments. (2023). Relative Quantum Yield Measurement Protocol. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. agilent.com [agilent.com]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
6-Bromo-7-methylimidazo[1,5-a]pyridine: Proper Disposal Procedures
Executive Summary: Immediate Action Card
| Parameter | Critical Data |
| CAS Number | 1239880-00-2 |
| Signal Word | WARNING |
| Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| Waste Stream | Solid Halogenated Organic Hazardous Waste |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids |
| Spill Response | Do NOT generate dust. Dampen slightly if necessary. Sweep into a sealed container. |
Chemical Profile & Hazard Identification
Objective: Define the physicochemical properties that dictate disposal logistics.
6-Bromo-7-methylimidazo[1,5-a]pyridine is a halogenated fused heteroaromatic compound. Its disposal profile is governed by two factors: the presence of the halogen (Bromine) and its nitrogen-rich imidazopyridine core.
-
Halogenated Status: The bromine atom mandates segregation from non-halogenated waste streams to prevent the formation of dioxins during downstream incineration and to comply with EPA/RCRA halogen limits for fuel blending.
-
Physical State: As a solid (MP: 240-246 °C), it must be disposed of in solid waste containers . Dissolving it in solvent solely for disposal is a violation of waste minimization principles (dilution is not the solution to pollution).
-
Reactivity: The imidazole moiety is basic. Segregate strictly from strong oxidizers (e.g., permanganates, perchlorates) to prevent exothermic reactions or the evolution of toxic brominated byproducts.
Pre-Disposal Handling & Segregation
Objective: Prevent cross-contamination and ensure regulatory compliance at the bench level.
Segregation Logic
Effective disposal begins before the waste enters the container. Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision tree for segregating 6-Bromo-7-methylimidazo[1,5-a]pyridine waste streams.
Waste Stream Classification
Objective: Assign the correct regulatory codes for labeling.
This compound does not typically have a specific "P" or "U" list code (unless unused commercial chemical product specifications apply). It is generally classified as Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified) based on toxicity.[1][2]
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | D000 / N.O.S. | Regulated as hazardous due to toxicity characteristics. If ignitable/reactive, codes D001/D003 apply (unlikely for this stable solid). |
| EPA Waste Code | None Specific | Often consolidated under "Lab Pack" or "Hazardous Waste Solid" profiles. |
| DOT Shipping | UN 2811 | Toxic solids, organic, n.o.s. (6-Bromo-7-methylimidazo[1,5-a]pyridine). |
| GHS Labeling | Warning | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation). |
Step-by-Step Disposal Protocol
Objective: Operational execution of the disposal plan.
Step 1: Container Selection
-
Type: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Why: Glass is acceptable but poses a breakage risk. HDPE is chemically resistant to the basic imidazole core and halogenated structure.
-
Lid: Screw-top with a chemically resistant liner (Teflon/PTFE preferred).
Step 2: Accumulation
-
Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[3]
-
Transfer: Transfer solid waste (weighing boats, contaminated paper, pure solid) into the container.
-
Dust Control: If the powder is fine and prone to static, work inside a fume hood. Do not use compressed air to clean spills.
-
Labeling: Immediately affix a hazardous waste tag.
Step 3: Final Disposal Handoff
-
Closure: Ensure the lid is torqued tightly.
-
Wipe Down: Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same bin) to ensure no residue remains on the bottle surface.
-
Notification: Contact your EHS (Environmental Health & Safety) department for pickup.[5] Declare the waste as "Halogenated Organic Solid."
Emergency Spill Response
Objective: Containment and cleanup logic for accidental release.
Scenario: A 500mg vial drops and shatters on the benchtop.
Figure 2: Workflow for managing a solid spill of 6-Bromo-7-methylimidazo[1,5-a]pyridine.
Critical Nuance:
-
Dry Spill: Do not dry sweep if it creates dust.[6] Cover with a slightly dampened paper towel (water or ethanol) to trap particulates, then scoop up the towel and debris together.
-
Glass: Use tongs or a dustpan to handle broken glass. Never use hands, even with gloves.
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: 6-Bromoimidazo[1,5-a]pyridine. Retrieved from
-
PubChem. (2025).[8] Compound Summary: Imidazo[1,5-a]pyridine.[8][9] National Library of Medicine. Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids & Solids Disposal Guide. Retrieved from
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Waste Management. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 6-Bromoimidazo 1,5-a pyridine 1239880-00-2 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. IMidazo[1,2-a]pyridine, 6-broMo-5-Methyl- - Safety Data Sheet [chemicalbook.com]
- 8. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
